molecular formula C11H11NO2 B1331859 1,5-Dimethyl-1H-indole-2-carboxylic acid CAS No. 216210-59-2

1,5-Dimethyl-1H-indole-2-carboxylic acid

Cat. No. B1331859
M. Wt: 189.21 g/mol
InChI Key: WBVJWABYADZXNO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole carboxylic acid, which is a structural motif present in many biologically active molecules. Indole and its derivatives are of significant interest due to their presence in natural products and pharmaceuticals. The indole ring system is known for its versatility in chemical reactions and its ability to interact with various biological targets.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the need for regioselectivity and the avoidance of byproducts. An example of such synthesis is the iridium-catalyzed hydrocarboxylation of 1,1-dimethylallene, which provides a method to attach a carboxylic acid moiety to a prenyl-like structure without generating stoichiometric byproducts and without the need for protecting groups for alcohols, phenols, and indolic amines . Although not directly synthesizing 1,5-Dimethyl-1H-indole-2-carboxylic acid, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of hydrogen bonding and other noncovalent interactions. For instance, the crystal structure of indole-3-carboxylic acid reveals centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural features are crucial for the formation of supramolecular networks and can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions, often facilitated by their ability to form hydrogen bonds and other noncovalent interactions. For example, the formation of proton-transfer complexes between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acids demonstrates the role of weak interactions in the assembly of complex structures . These interactions are essential for the design of new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be explored through spectroscopic and computational studies. For instance, methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, has been characterized using various spectroscopic techniques, and its electronic nature has been investigated through UV-visible spectroscopy . Computational studies, including density functional theory (DFT) calculations, provide insights into the molecule's reactivity, non-linear optical (NLO) properties, and the environment of magnetic fields as evidenced by NMR spectroscopy . These studies are crucial for understanding the behavior of indole derivatives in different environments and for predicting their reactivity in chemical reactions.

Scientific Research Applications

Oligomerization and Molecular Formation

1,5-Dimethyl-1H-indole-2-carboxylic acid plays a role in the oligomerization of indole derivatives. It can react with molecules like thiols to yield various complex compounds, such as adducts and dimers. These reactions are significant in understanding the formation of complex molecular structures (Mutulis et al., 2008).

Indole Alkaloids in Fungi

In the study of fungal metabolites, indole compounds, including those similar to 1,5-Dimethyl-1H-indole-2-carboxylic acid, have been isolated. These compounds are important in understanding the antifungal properties and biochemical pathways of fungi (Levy et al., 2000).

Synthesis of Novel Compounds

1,5-Dimethyl-1H-indole-2-carboxylic acid derivatives are used in synthesizing novel compounds, such as indole-benzimidazoles. These synthetic processes are crucial in developing new materials and pharmaceuticals (Wang et al., 2016).

Anti-Inflammatory and Analgesic Activity

Research has explored the condensation products of indole-2-carboxylic acid, a derivative of 1,5-Dimethyl-1H-indole-2-carboxylic acid, for their potential anti-inflammatory and analgesic activities. This highlights its potential in developing new therapeutic agents (Sondhi et al., 2007).

Molecular Structure Analysis

Studies on the molecular structure of derivatives of 1,5-Dimethyl-1H-indole-2-carboxylic acid, like indole-5-carboxylic acid, provide insights into the physical and chemical properties of these compounds. This is essential for applications in chemistry and material science (Mackintosh et al., 1994).

Cancer Detection and Imaging

Derivatives of 1,5-Dimethyl-1H-indole-2-carboxylic acid are used in developing water-soluble dyes for cancer detection through optical imaging. This application demonstrates its potential in biomedical imaging and diagnostics (Pham et al., 2005).

Antimicrobial Activity

The synthesis and characterization of indole-2-carboxylic acid derivatives, closely related to 1,5-Dimethyl-1H-indole-2-carboxylic acid, have shown significant antibacterial and antifungal activities. This suggests its potential in developing new antimicrobial agents (Raju et al., 2015).

Electrochemical Applications

Research involving the electrochemical oxidation of indole derivatives, like indole-3-acetic acid, provides insights into the electrochemical properties and potential applications of 1,5-Dimethyl-1H-indole-2-carboxylic acid in sensors and other electrochemical devices (Hu & Dryhurst, 1993).

Safety And Hazards

The safety data sheet for “1,5-Dimethyl-1H-indole-2-carboxylic acid” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “1,5-Dimethyl-1H-indole-2-carboxylic acid” are not available, indole derivatives are a focus of ongoing research due to their prevalence in biologically active compounds . They have potential therapeutic applications, which could be a promising direction for future research .

properties

IUPAC Name

1,5-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVJWABYADZXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359084
Record name 1,5-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-1H-indole-2-carboxylic acid

CAS RN

216210-59-2
Record name 1,5-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Ma, J Li, P Guo, X Liao, H Cheng - Arabian Journal of Chemistry, 2021 - Elsevier
A series of novel indole derivatives containing α-aminophosphonate moieties were synthesized as antitumor agents. The in vitro cytotoxic activity of the compounds was evaluated …
Number of citations: 11 www.sciencedirect.com
B Yang, Z Lu - The Journal of Organic Chemistry, 2016 - ACS Publications
Visible-light-promoted oxidative [4 + 2] cycloadditions of ε,3-unsaturated silyl enol ethers have been developed to efficiently and diastereoselectively construct polycyclic skeletons …
Number of citations: 20 pubs.acs.org

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